molecular formula C21H30N6O2 B3441484 N-(2,4-dimethoxyphenyl)-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine

N-(2,4-dimethoxyphenyl)-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine

Cat. No. B3441484
M. Wt: 398.5 g/mol
InChI Key: QBKUFKDJOTVVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,4-dimethoxyphenyl)-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine” is a chemical compound that has been studied for its potential therapeutic applications . It belongs to the class of urea derivatives and has been studied for its biochemical and physiological effects on various cellular processes .


Synthesis Analysis

The synthesis of “N-(2,4-dimethoxyphenyl)-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine” involves the inhibition of specific enzymes and signaling pathways in cells . It has been shown to inhibit the activity of protein kinases, which are involved in cell growth and signaling . Additionally, it has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways .


Molecular Structure Analysis

The molecular structure of “N-(2,4-dimethoxyphenyl)-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine” is complex and involves multiple aromatic rings with an amino linker . The natural bond orbital (NBO) analysis results show that the interaction between the donor π (C2-C7) and acceptor π* (C1-N8) has the highest stabilization energy (111.9 kJ/mol) and it shows the hyperconjugation within the –CONH‒ group.


Chemical Reactions Analysis

“N-(2,4-dimethoxyphenyl)-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine” has been shown to have various biochemical and physiological effects on cells and tissues . In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis . In immune cells, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Mechanism of Action

The mechanism of action of “N-(2,4-dimethoxyphenyl)-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine” involves the inhibition of bacterial RNA polymerase (RNAP) . It has been shown to display potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae, but not the Gram-negative bacteria of Escherichia coli and Pseudomonas aeruginosa .

Safety and Hazards

“N-(2,4-dimethoxyphenyl)-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O2/c1-28-16-9-10-17(18(15-16)29-2)22-19-23-20(26-11-5-3-6-12-26)25-21(24-19)27-13-7-4-8-14-27/h9-10,15H,3-8,11-14H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKUFKDJOTVVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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